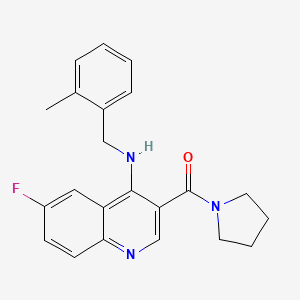

(6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C22H22FN3O. It is part of the fluoroquinolone family of antibacterials .

Synthesis Analysis

The synthesis of fluoroquinolones involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by a quinolone skeleton, which can be modified by incorporating fluorine atoms at C-6 and other positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis

Fluoroquinolones exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Theoretical Studies

Research on derivatives similar to "(6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone" includes studies on their spectroscopic properties and theoretical evaluations. For example, Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study highlighted the impact of structure and environment on these properties, providing insights into their potential applications in fluorescence-based technologies (Al-Ansari, 2016).

Anticonvulsant Activity

Another area of interest is the design and synthesis of derivatives for pharmacological applications. Malik and Khan (2014) synthesized derivatives as sodium channel blockers and anticonvulsant agents, indicating the potential therapeutic applications of these compounds. This work emphasizes the medicinal chemistry aspect, exploring the compounds' effectiveness in modulating biological targets (Malik & Khan, 2014).

Structural and DFT Studies

The structural characterization and DFT (Density Functional Theory) studies of certain derivatives, such as those by Huang et al. (2021), provide valuable insights into their molecular configurations and electronic properties. These studies contribute to the fundamental understanding of the compounds' physicochemical properties, which is crucial for their application in material science and medicinal chemistry (Huang et al., 2021).

Tubulin Polymerization Inhibition

Compounds with a similar structure have been explored for their potential in cancer therapy. Srikanth et al. (2016) investigated 2-anilino-3-aroylquinolines as potent tubulin polymerization inhibitors, demonstrating their cytotoxic activity against various human cancer cell lines. This research suggests the utility of these compounds in developing new anticancer drugs (Srikanth et al., 2016).

Fluorescent Labeling Reagents

Derivatives have also been explored as novel fluorophores for biomedical analysis, offering strong fluorescence across a wide pH range in aqueous media. Hirano et al. (2004) described the synthesis and application of such fluorophores, highlighting their stability and potential as fluorescent labeling reagents for analytical purposes (Hirano et al., 2004).

Wirkmechanismus

Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Zukünftige Richtungen

The future directions for research on (6-Fluoro-4-((2-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their antimicrobial activity, the development of new synthetic routes, and the investigation of their potential applications in medicine .

Eigenschaften

IUPAC Name |

[6-fluoro-4-[(2-methylphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-15-6-2-3-7-16(15)13-25-21-18-12-17(23)8-9-20(18)24-14-19(21)22(27)26-10-4-5-11-26/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZKJRXCUVNQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2812908.png)

![1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2812909.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-benzylacetamide](/img/structure/B2812910.png)

![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)

![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812917.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)

![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)